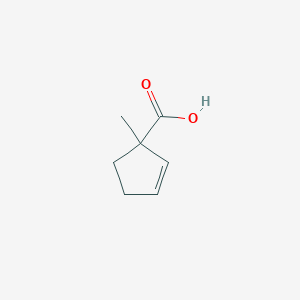

1-Methylcyclopent-2-ene-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

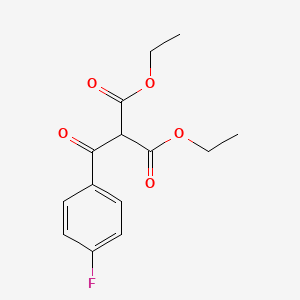

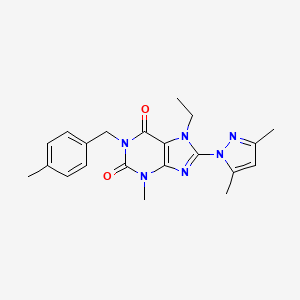

1-Methylcyclopent-2-ene-1-carboxylic acid is an organic compound with the molecular formula C7H10O2 . It has an average mass of 126.153 Da and a monoisotopic mass of 126.068077 Da .

Synthesis Analysis

The synthesis of 1-Methylcyclopent-2-ene-1-carboxylic acid can be achieved through a practical three-step procedure . This process relies on the reaction of commercially available 2-carboethoxycyclopentanone with nitromethane in the presence of equimolecular amounts of piperidine . This is followed by denitration of the derived allylic nitro compound by treatment with 5% Pd/C in the presence of ammonium formate and final hydrolysis of the ester moiety .Molecular Structure Analysis

The molecular structure of 1-Methylcyclopent-2-ene-1-carboxylic acid consists of a cyclopentene ring with a methyl group and a carboxylic acid group attached . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .科学的研究の応用

Nucleophilic Catalysis for Esterification

Nucleophilic catalysis involving 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been demonstrated for the esterification of carboxylic acids with dimethyl carbonate (DMC), presenting a valuable method for the synthesis of methyl esters containing acid-sensitive functionality. This method highlights the potential of using specific catalysts for efficient ester formation in compounds with similar functional groups to 1-Methylcyclopent-2-ene-1-carboxylic acid (Shieh, Dell, & Repič, 2002).

Synthesis of Trifluoromethylated Cyclic Building Blocks

The synthesis and applications of 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid and its esters have been explored, showcasing their use as platforms for a variety of difunctional trifluoromethylcyclopentane derivatives. This research underlines the importance of such compounds as versatile building blocks in organic synthesis (Grellepois et al., 2012).

Enzyme Inhibition Studies

Studies involving 1-amino-2-methylenecyclopropane-1-carboxylic acid, an irreversible inhibitor for the bacterial enzyme 1-aminocyclopropane-1-carboxylate (ACC) deaminase, highlight the potential for designing enzyme inhibitors based on modifications of the cyclopentene carboxylic acid structure. This application is crucial for understanding enzyme function and for the development of novel inhibitors (Zhao & Hung‐wen Liu, 2002).

Asymmetric Synthesis and Natural Product Derivatives

The asymmetric synthesis of core nuclei for natural products such as xanthanolides, guaianolides, and eudesmanolides from methyl furan-2-carboxylic acid underscores the versatility of cyclopentene carboxylic acid derivatives in synthesizing complex natural product frameworks. These methods provide pathways for generating biologically active compounds with potential pharmaceutical applications (Nosse et al., 2003).

Material Science and Electrolyte Development

The functionalization of linear and cyclic siloxanes with carboxyl groups via thiol-ene addition has been researched for their amphiphilic character and self-assembling capabilities in solution. These findings open avenues for the development of solvent-free liquid electrolytes and highlight the importance of such compounds in material science and engineering (Turcan-Trofin et al., 2019).

Safety and Hazards

While specific safety and hazard information for 1-Methylcyclopent-2-ene-1-carboxylic acid is not available, general safety measures for handling similar organic compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

特性

IUPAC Name |

1-methylcyclopent-2-ene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-7(6(8)9)4-2-3-5-7/h2,4H,3,5H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGSACGMRDLYHMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-hydroxy-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2736738.png)

![7-chloro-N-(3,5-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2736739.png)

![Methyl (2S,5R)-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylate](/img/structure/B2736743.png)

![2-cyano-3-[2-(N-methylacetamido)-1,3-thiazol-4-yl]-N-(naphthalen-1-yl)prop-2-enamide](/img/structure/B2736746.png)